N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide
Description
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide is a synthetic phenylacetamide derivative characterized by a propargylamine linker substituted with benzyl(methyl)amino and acetamide groups. Its structure combines a 2-phenylacetamide core with a terminal alkyne functionalized with a tertiary amine, a design that may enhance interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-22(17-19-12-6-3-7-13-19)15-9-8-14-21-20(23)16-18-10-4-2-5-11-18/h2-7,10-13H,14-17H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNWIWXAQIXIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)CC1=CC=CC=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the reaction of benzyl chloride with methylamine to form N-benzylmethylamine. This intermediate is then reacted with but-2-yn-1-ol under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylacetamide moieties, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism by which N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2-phenylacetamide with structurally or functionally analogous phenylacetamide derivatives. Key differences in substituents, synthetic methodologies, and biological activities are highlighted.
Key Research Findings
- Synthetic Efficiency : Metal-catalyzed amide bond formation (e.g., Hf-polyoxometalate) enables high-yield synthesis of halogenated phenylacetamides, outperforming traditional alkylation methods .
- Structure-Activity Relationships (SAR): Tertiary amines (e.g., benzyl(methyl)amino) enhance solubility and receptor access compared to primary amines . Electron-withdrawing groups (e.g., nitro, bromo) may reduce metabolic degradation but require optimization for target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
